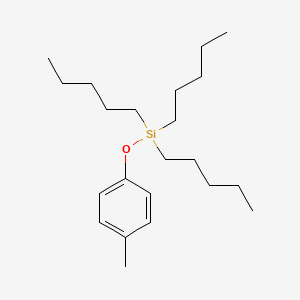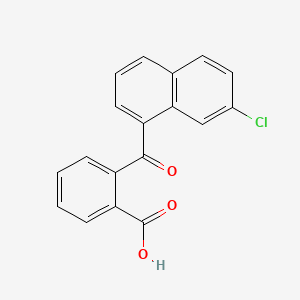![molecular formula C20H24N2O2 B14595759 6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) CAS No. 60630-08-2](/img/structure/B14595759.png)
6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) typically involves the condensation reaction between an aldehyde and a primary amine. One common method involves the reaction of 4-methylcyclohexa-2,4-dien-1-one with ethane-1,2-diamine under reflux conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
6,6’-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
Mecanismo De Acción
The mechanism of action of 6,6’-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atoms of the Schiff base moiety. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-[Ethane-1,2-diylbis(azan-1-yl-1-ylidene)]bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol): Similar structure but with different substituents, leading to variations in properties and applications.
6,6’-[Ethane-1,2-diylbis(azan-1-yl-1-ylidene)]bis(2-chlorophenolato): Contains chlorine substituents, which can affect its reactivity and coordination behavior
Uniqueness
6,6’-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one) is unique due to its specific structure and the presence of the 4-methylcyclohexa-2,4-dien-1-one moiety. This structural feature imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
60630-08-2 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[N-[2-[1-(2-hydroxy-5-methylphenyl)ethylideneamino]ethyl]-C-methylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C20H24N2O2/c1-13-5-7-19(23)17(11-13)15(3)21-9-10-22-16(4)18-12-14(2)6-8-20(18)24/h5-8,11-12,23-24H,9-10H2,1-4H3 |
Clave InChI |
VMURSXBCHMOQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=NCCN=C(C)C2=C(C=CC(=C2)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)




![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)


